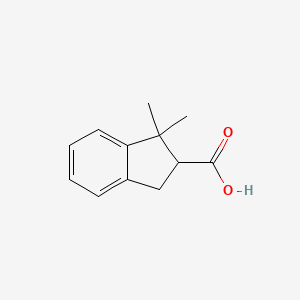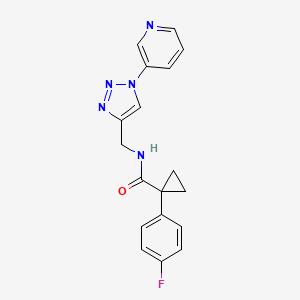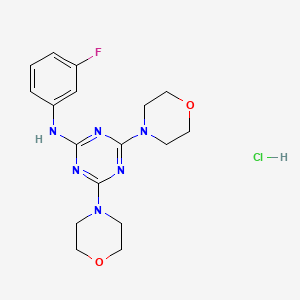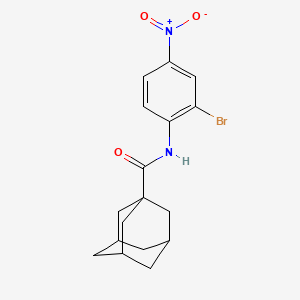
N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . N-Aryl (benzyl)adamantane-1-carboxamides were synthesized in 54–87% yields by reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 h .Chemical Reactions Analysis
Adamantane derivatives have been found to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Unsaturated derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .Wissenschaftliche Forschungsanwendungen
Synthesis of Microporous Polymers
Adamantane-based microporous polymers were prepared by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds. These polymers were post-functionalized with 4-nitrobenzoyl chloride, enhancing CO2 uptake capacity significantly due to the interaction between the nitro group and CO2 (Lim, Cha, & Chang, 2012).
Synthesis of Carboxamides and Amines
New carboxamides featuring two and three adamantane fragments were synthesized from adamantanecarboxylic acid chlorides and adamantane-containing amines. These carboxamides were converted into N-p-nitrophenylsulfonyl and N-p-tolylsulfonylcarbamoyl derivatives. Their structure was confirmed by IR and 1H NMR spectroscopy, and some were inactive in the reduction with lithium tetrahydridoaluminate (Kas’yan et al., 2007).
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives showed significant in vitro antimicrobial activity against pathogenic bacteria and the fungus Candida albicans. Some compounds also demonstrated potent dose-independent reduction of serum glucose levels in diabetic rats (Al-Wahaibi et al., 2017).
Synthesis and Characterization of Polyamides and Polyimides
Polyamides and polyimides were synthesized using 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane. These polymers displayed amorphous nature, high solubility in polar solvents, and high thermal stability with glass transition temperatures ranging from 254°C to 310°C (Liaw & Liaw, 1999).
Anticancer Drug Design
N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) analogues were designed with an adamantane moiety. These compounds showed therapeutic indexes significantly higher than thio-TEPA and TEPA (Sosnovsky, Rao, & Li, 1986).
Zukünftige Richtungen
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, future research could focus on exploring these opportunities further.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-6-13(20(22)23)1-2-15(14)19-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVPHYWMOFOQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

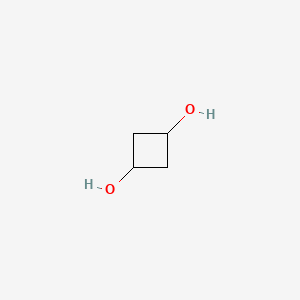
![N-[(1-butylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2657576.png)
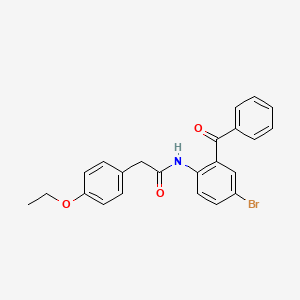
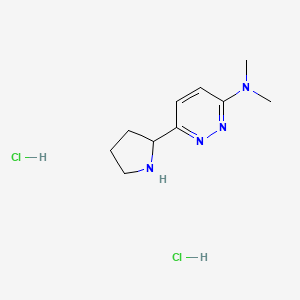

![N~3~-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B2657583.png)
![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B2657584.png)
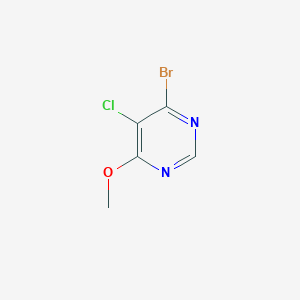
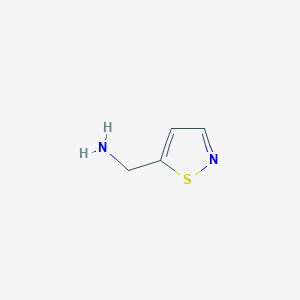
![1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2657592.png)
